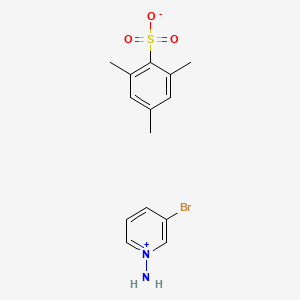![molecular formula C27H24ClFN4O4 B2610570 N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866014-84-8](/img/no-structure.png)
N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C27H24ClFN4O4 and its molecular weight is 522.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agents
Compounds with structures similar to the specified chemical have been investigated for their potent antibacterial activities. For example, novel N-1 substituted naphthyridones and quinolones demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of such compounds to serve as powerful antibacterial agents, with significant potency against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Neurokinin-1 Receptor Antagonists
Another area of application is in the development of neurokinin-1 receptor antagonists. These compounds are effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing their potential in treating these conditions (Harrison et al., 2001).
Anticancer Agents
There is a substantial body of work focused on the synthesis and evaluation of derivatives for anticancer activity. For instance, 4-aminoquinoline derivatives have shown effective cytotoxic effects on different human breast tumor cell lines, with some compounds emerging as notably potent against specific cell lines compared to known treatments like chloroquine and amodiaquine (Zhang et al., 2007). Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were developed using a one-pot three-component method and evaluated for their antitumor activities against various cancer cell lines, with many compounds exhibiting moderate to high levels of activity (Fang et al., 2016).
Antimicrobial and Antifungal Agents
Compounds with similar chemical structures have also been developed as antimicrobial and antifungal agents. For example, synthesized fluorinated benzothiazolo imidazole compounds showed promising anti-microbial activity, indicating their potential use in treating infections (Sathe et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-chlorobenzylamine with ethyl 2-oxo-2-(4-fluorophenylamino)acetate to form the intermediate, which is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline to form the final product.", "Starting Materials": [ "2-chlorobenzylamine", "ethyl 2-oxo-2-(4-fluorophenylamino)acetate", "3-amino-2,4-dioxo-1,4-dihydroquinazoline", "butanoyl chloride", "triethylamine", "dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-oxo-2-(4-fluorophenylamino)acetate", "2-chlorobenzylamine is reacted with ethyl 2-oxo-2-(4-fluorophenylamino)acetate in the presence of triethylamine and dimethylformamide to form the intermediate.", "Step 2: Synthesis of intermediate", "The intermediate is then reacted with 3-amino-2,4-dioxo-1,4-dihydroquinazoline in the presence of triethylamine and dichloromethane to form the final product.", "Step 3: Purification of final product", "The final product is purified by recrystallization from diethyl ether and drying under vacuum.", "Step 4: Conversion of final product to N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide", "The final product is reacted with butanoyl chloride in the presence of triethylamine and dichloromethane to form the desired compound.", "Step 5: Purification of N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide", "The compound is purified by recrystallization from diethyl ether and drying under vacuum.", "Step 6: Final product", "N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is obtained as the final product." ] } | |
| 866014-84-8 | |
Formule moléculaire |
C27H24ClFN4O4 |
Poids moléculaire |
522.96 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24ClFN4O4/c28-22-8-3-1-6-18(22)16-30-24(34)10-5-15-32-26(36)21-7-2-4-9-23(21)33(27(32)37)17-25(35)31-20-13-11-19(29)12-14-20/h1-4,6-9,11-14H,5,10,15-17H2,(H,30,34)(H,31,35) |
Clé InChI |
QOGWFMGLPTZLOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)
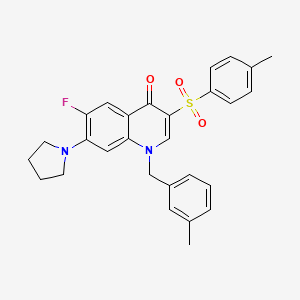

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
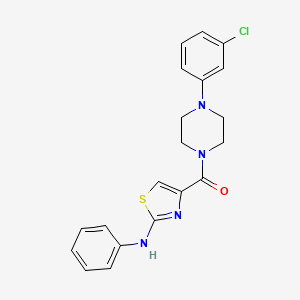
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)
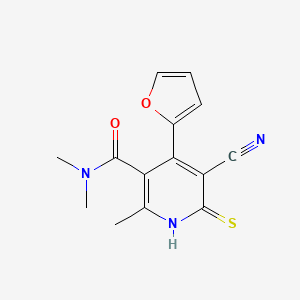
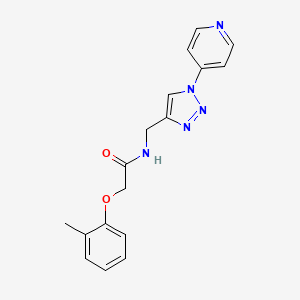
![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)
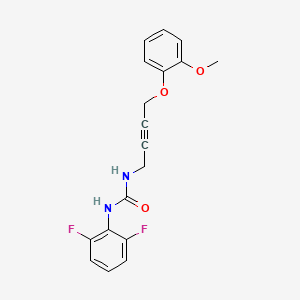

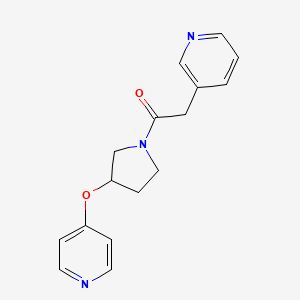
![Methyl 2-[6-chloro-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2610509.png)
